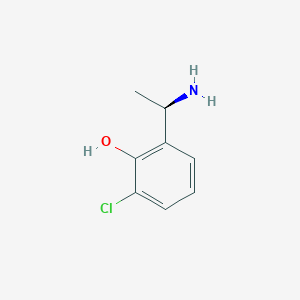
(R)-2-(1-Aminoethyl)-6-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R)-1-aminoethyl]-6-chlorophenol is an organic compound with the molecular formula C8H10ClNO. This compound is characterized by the presence of an amino group (-NH2) attached to an ethyl group, which is further connected to a chlorophenol ring. The compound is chiral, meaning it has non-superimposable mirror images, and the (1R) configuration indicates the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-aminoethyl]-6-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with 6-chlorophenol and ®-1-aminoethanol.
Reaction: The amino group of ®-1-aminoethanol reacts with the chlorophenol under controlled conditions to form the desired compound. This reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-[(1R)-1-aminoethyl]-6-chlorophenol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and catalysts.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Employing purification techniques like crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-aminoethyl]-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The chlorine atom in the chlorophenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of different amines or alcohols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-[(1R)-1-aminoethyl]-6-chlorophenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1R)-1-aminoethyl]-6-chlorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.
Modulating Pathways: Influencing biochemical pathways, such as signal transduction or metabolic pathways.
Inhibiting Enzymes: Acting as an inhibitor of certain enzymes, thereby affecting their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
2-[(1S)-1-aminoethyl]-6-chlorophenol: The enantiomer of the compound with the (1S) configuration.
2-[(1R)-1-aminoethyl]-4-chlorophenol: A similar compound with the chlorine atom at the 4-position instead of the 6-position.
2-[(1R)-1-aminoethyl]-6-bromophenol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
2-[(1R)-1-aminoethyl]-6-chlorophenol is unique due to its specific (1R) configuration and the presence of the chlorine atom at the 6-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-6-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI Key |
DNSUJHRGQVMRRU-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)Cl)O)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















